molecular formula C9H8BrN B8498955 2-(2-bromophenyl)-3-methyl-2H-azirine

2-(2-bromophenyl)-3-methyl-2H-azirine

Cat. No.: B8498955
M. Wt: 210.07 g/mol
InChI Key: DKJHTHHZMBOSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of 2H-Azirine Ring Systems: Strain, Bonding, and Reactivity Principles

2H-Azirines are three-membered rings containing a nitrogen atom and a carbon-nitrogen double bond. wikipedia.org The defining characteristic of the 2H-azirine ring is its significant ring strain, with calculated strain energies ranging from 44 to 47 kcal/mol. researchgate.net This high degree of strain is a consequence of the acute bond angles within the three-membered ring, which deviate substantially from the ideal geometries for sp² and sp³ hybridized atoms. The strained nature of the ring makes these compounds highly reactive, as reactions leading to ring opening are energetically favorable. researchgate.netnih.gov

The chemistry of 2H-azirines is dominated by processes that relieve this inherent strain. researchgate.net They can act as both nucleophiles and electrophiles. researchgate.netskbu.ac.in The lone pair of electrons on the nitrogen atom can participate in nucleophilic attacks, while the electrophilic carbon of the C=N bond is susceptible to attack by nucleophiles. Furthermore, 2H-azirines can undergo cycloaddition reactions, acting as 2π-components. researchgate.net

One of the most characteristic reactions of 2H-azirines is their photochemical ring-opening to form nitrile ylides. wikipedia.orgresearchgate.net This process involves the cleavage of the C-C single bond upon irradiation. These resulting nitrile ylides are versatile 1,3-dipoles that can be trapped by various dipolarophiles to synthesize a wide array of more complex heterocyclic compounds. wikipedia.orgresearchgate.net Thermal reactions of 2H-azirines, on the other hand, often proceed via cleavage of the C-N bond to generate vinyl nitrenes, which can then undergo various rearrangements and ring-expansion reactions. researchgate.net X-ray crystallographic studies of highly substituted 2H-azirines have revealed an unusually long C2-N bond, which helps to explain the preference for C2-N bond cleavage in thermal reactions. researchgate.net

Historical Development and Significance of Azirine Chemistry in Organic Synthesis

The exploration of azirine chemistry dates back to the mid-20th century, with initial synthetic efforts focusing on methods like the thermolysis of vinyl azides and the Neber rearrangement. wikipedia.orgontosight.ai The discovery that photolysis of 2H-azirines generates nitrile ylides was a pivotal moment, opening up a vast area of research in 1,3-dipolar cycloaddition chemistry. wikipedia.orgresearchgate.net This reactivity has been extensively exploited in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. skbu.ac.inresearchgate.net

The significance of azirine chemistry in organic synthesis lies in their role as compact and reactive building blocks. skbu.ac.in Their high reactivity, driven by ring strain, allows for the construction of complex molecular architectures under relatively mild conditions. skbu.ac.inresearchgate.net Over the years, numerous synthetic methods have been developed to access a wide range of substituted 2H-azirines, further expanding their utility. organic-chemistry.org The development of metal-catalyzed reactions involving 2H-azirines in recent years has further broadened their synthetic potential. researchgate.net

Rationale for Investigating Substituted 2H-Azirines, with Specific Emphasis on Halogenated Aryl Moieties

The investigation of substituted 2H-azirines is driven by the desire to fine-tune their reactivity and to introduce functional handles for further chemical transformations. The nature and position of substituents on the azirine ring can significantly influence its electronic properties, stability, and reaction pathways. For instance, the presence of a conjugative substituent, such as a phenyl group at the C-2 position, can influence the stability and reactivity of the photochemically generated nitrile ylide. researchgate.net

The introduction of halogenated aryl moieties, such as a 2-bromophenyl group, is of particular interest for several reasons. Halogen atoms, particularly bromine and iodine, can serve as versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the elaboration of the aryl ring and the construction of more complex molecules. The electronic properties of the halogen atom can also influence the reactivity of the azirine ring itself.

Furthermore, the study of 2-halo-2H-azirines has revealed interesting and distinct reactivity patterns compared to their non-halogenated counterparts. researchgate.net These compounds have been shown to undergo nucleophilic substitution reactions, providing access to a variety of new substituted 2H-azirines. nih.gov The dehalogenation of 2-halo-2H-azirine-2-carboxylates has also been explored as a route to obtaining 3-phenyl-2H-azirine-2-carboxylates. core.ac.uk

Research Objectives and Broader Contextual Significance of Studies on 2-(2-bromophenyl)-3-methyl-2H-azirine

Specific research on this compound is aimed at understanding the interplay between the electronic and steric effects of the 2-bromophenyl and methyl substituents on the stability and reactivity of the 2H-azirine ring.

Key Research Objectives:

Synthesis and Characterization: To develop efficient synthetic routes to this compound and to fully characterize its structure using modern spectroscopic techniques.

Photochemical Reactivity: To investigate the photochemical ring-opening of this specific azirine to its corresponding nitrile ylide and to explore the subsequent cycloaddition reactions of this intermediate. The bromine substituent offers a handle for further synthetic modifications of the resulting cycloadducts.

Thermal Reactivity: To study the thermal decomposition of this compound, likely proceeding through a vinyl nitrene intermediate, and to characterize the resulting products.

Cross-Coupling Reactions: To explore the utility of the bromine atom on the phenyl ring in metal-catalyzed cross-coupling reactions, thereby using the azirine as a scaffold for building more complex molecular frameworks.

The broader significance of such studies lies in expanding the synthetic toolbox available to organic chemists. By understanding the detailed reactivity of specifically substituted 2H-azirines like this compound, new and efficient pathways to novel heterocyclic compounds can be designed. These compounds may have potential applications in medicinal chemistry, materials science, and agrochemicals, where nitrogen-containing heterocycles play a crucial role.

Properties

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

2-(2-bromophenyl)-3-methyl-2H-azirine

InChI

InChI=1S/C9H8BrN/c1-6-9(11-6)7-4-2-3-5-8(7)10/h2-5,9H,1H3

InChI Key

DKJHTHHZMBOSFI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC1C2=CC=CC=C2Br

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 2 Bromophenyl 3 Methyl 2h Azirine and Its Precursors

Retrosynthetic Analysis of the Target Compound: Key Disconnections and Strategic Considerations

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic route. scitepress.org For the target molecule, 2-(2-bromophenyl)-3-methyl-2H-azirine, the primary strategic disconnections focus on the formation of the strained azirine ring.

The most logical and widely employed disconnection for a 2H-azirine ring is the C2-N bond, leading back to a vinyl nitrene intermediate. This reactive species is typically generated in situ from a more stable precursor, the corresponding vinyl azide (B81097). This leads to the key precursor: (1Z)-1-azido-1-(2-bromophenyl)prop-1-ene .

Further deconstruction of this vinyl azide precursor is necessary. Vinyl azides are commonly synthesized from α,β-unsaturated halides or, more frequently, from ketones. Disconnecting the C=N bond of the azide suggests a precursor ketone, 2'-bromopropiophenone (B130235) . This ketone can be synthesized through Friedel-Crafts acylation of bromobenzene (B47551) with propanoyl chloride. This analysis establishes a linear synthetic strategy beginning from simple aromatic precursors.

Retrosynthetic Pathway:

Retrosynthetic analysis of this compound

Target Molecule: this compound

Key Precursor 1: (1Z)-1-azido-1-(2-bromophenyl)prop-1-ene

Key Precursor 2: 2'-bromopropiophenone

Starting Materials: Bromobenzene and Propanoyl chloride

This strategic approach identifies the thermal or photochemical decomposition of a vinyl azide as the most direct and feasible route to the target 2H-azirine.

Classical Approaches to 2H-Azirine Ring Construction

The synthesis of the 2H-azirine core can be achieved through several established methodologies. These methods generally involve cyclization, addition, or rearrangement reactions to form the strained three-membered ring.

The most prevalent and versatile method for synthesizing 2H-azirines is the thermal or photochemical decomposition of vinyl azides. nih.govbeilstein-journals.org This reaction proceeds through the elimination of molecular nitrogen to form a transient vinyl nitrene intermediate, which immediately undergoes intramolecular cyclization to yield the 2H-azirine ring. nih.gov The first reported instance of this transformation was by Smolinsky in 1961, involving the vapor phase pyrolysis of α-phenyl vinyl azide to produce 2-phenylazirine. nih.gov

While effective, this method requires careful handling due to the potentially explosive nature of organic azides, especially under thermal conditions. beilstein-journals.orgnih.gov To mitigate these risks, modern approaches often employ continuous flow microreactor technology, which allows for better temperature control, safer handling of hazardous intermediates, and improved scalability. nih.govnih.gov Photochemical methods, often utilizing specific wavelengths of light, can also provide a milder alternative to high-temperature thermolysis. nih.govresearchgate.net

A variety of substituted vinyl azides can be converted into their corresponding 2H-azirines, including those with aryl groups bearing electron-withdrawing or donating substituents. nih.gov For example, a flow-batch approach has been successfully used to quantitatively transform various vinyl azides, including ortho-, meta-, and para-bromophenyl derivatives, into the corresponding 2H-azirines. beilstein-journals.orgnih.gov

Table 1: Synthesis of 2H-Azirines from Vinyl Azides via Flow Chemistry

Vinyl Azide PrecursorResulting 2H-AzirineConditionsYieldReference
1-azido-1-phenylethene2-phenyl-2H-azirineFlow reactor, 16 min residence time>99% nih.gov
1-azido-1-(4-chlorophenyl)ethene2-(4-chlorophenyl)-2H-azirineFlow reactorExcellent nih.gov
1-azido-1-(2-bromophenyl)ethene2-(2-bromophenyl)-2H-azirineFlow reactorQuantitative beilstein-journals.orgnih.gov
1-azido-1-(o-tolyl)ethene2-(o-tolyl)-2H-azirineFlow reactorExcellent nih.gov

Conceptually, the 2H-azirine ring can be formed by the addition of a nitrene to a carbon-carbon triple bond (an alkyne). This reaction is analogous to the well-known synthesis of cyclopropenes from the addition of carbenes to alkynes. However, the direct addition of nitrenes to alkynes to form 2H-azirines is less common in practice. nih.govcolab.ws

The challenge often lies in the generation and control of the highly reactive nitrene species. nih.gov More frequently, 2H-azirines are regarded as stable synthetic equivalents of alkenyl nitrenes, and their reactions often involve ring-opening to form these intermediates. nih.govcolab.ws For instance, gold-catalyzed reactions of 2-propargyl 2H-azirines proceed via the formal transfer of an alkenyl nitrene to the alkyne, leading to the formation of pyridines. nih.gov While the direct addition method is theoretically sound, the vinyl azide pathway, which is believed to proceed through a nitrene intermediate, is generally a more practical and controllable approach for synthesis. nih.gov

The ring contraction of five-membered heterocycles, particularly isoxazoles, provides another significant route to 2H-azirines. nih.govresearchgate.net This transformation can be induced thermally, photochemically, or through metal catalysis, and involves the rearrangement of the isoxazole (B147169) skeleton. beilstein-journals.orgmdpi.com

Iron(II)-catalyzed isomerization of 5-chloroisoxazoles is a powerful method for preparing 2H-azirine-2-carbonyl chlorides. beilstein-journals.orgmdpi.com These intermediates are versatile and can be readily converted into a wide range of 2H-azirine-2-carboxylic acid derivatives by reacting them with various nucleophiles. beilstein-journals.org DFT calculations suggest the mechanism involves the formation of an isoxazole-iron complex, which facilitates the cleavage of the N-O bond and subsequent cyclization to the azirine ring. beilstein-journals.orgnih.gov Rhodium catalysts have also been employed for the isomerization of certain isoxazoles, such as 5-alkoxyisoxazoles, into azirine-2-carboxylates. organic-chemistry.org

Table 2: Synthesis of 2H-Azirine Derivatives via Isoxazole Isomerization

Isoxazole PrecursorCatalyst/ConditionsResulting 2H-Azirine DerivativeReference
5-ChloroisoxazolesFeCl22H-Azirine-2-carbonyl chlorides beilstein-journals.orgmdpi.com
Methyl 5-methoxy-3-phenylisoxazole-4-carboxylateRh2(Piv)4Dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate beilstein-journals.orgnih.gov
5-Amino-substituted isoxazolesThermal, photochemical, or metal-catalyzed2H-Azirine-2-carboxamides mdpi.com

2H-azirines can also be prepared through elimination reactions starting from saturated aziridine (B145994) rings that are appropriately functionalized. This approach involves the removal of two substituents from adjacent atoms of the aziridine ring to introduce a C=N double bond. This is analogous to the synthesis of alkenes by elimination from alkyl halides.

The specific methodology can vary, but it generally requires a leaving group on one of the ring carbons and a hydrogen atom on the nitrogen or the other carbon, or two leaving groups on adjacent carbons. One of the main approaches cited for 2H-azirine synthesis includes elimination reactions of aziridine derivatives. researchgate.net For example, treatment of N-chloroaziridines with a base can lead to the formation of 2H-azirines through dehydrochlorination.

Targeted Synthetic Routes for this compound

Based on the general methodologies, the most direct and specifically documented approach for synthesizing aryl-substituted 2H-azirines, including bromo-substituted analogues, is the thermal cyclization of a vinyl azide precursor. beilstein-journals.orgnih.gov

The targeted synthesis of This compound would proceed via the following steps:

Preparation of the Vinyl Azide Precursor: The required precursor, (1Z)-1-azido-1-(2-bromophenyl)prop-1-ene , is synthesized from 2'-bromopropiophenone . This can be achieved through a two-step process involving the reduction of the ketone to the corresponding alcohol, followed by conversion to a vinyl halide and subsequent nucleophilic substitution with sodium azide. Alternatively, reaction of the ketone with sodium azide under specific conditions can directly yield the vinyl azide.

Cyclization to the 2H-Azirine: The purified vinyl azide is then subjected to thermolysis. To ensure safety and high yield, this transformation is ideally carried out in a continuous flow reactor. beilstein-journals.orgnih.gov The vinyl azide solution is passed through a heated capillary where the extrusion of nitrogen gas and subsequent intramolecular cyclization of the resulting vinyl nitrene occurs to form This compound . This method has been shown to be quantitative for the synthesis of the closely related 2-(2-bromophenyl)-2H-azirine from its corresponding vinyl azide. beilstein-journals.orgnih.gov

This targeted route is efficient, high-yielding, and benefits from modern techniques like flow chemistry that enhance safety and control over the reaction.

Stereocontrol and Diastereoselective Synthesis of Azirine Precursors

While the 2H-azirine ring itself in this compound does not have stereocenters, the stereochemistry of its precursors can be crucial, particularly when the azirine is intended for subsequent stereoselective transformations into more complex molecules like aziridines. worktribe.comresearchgate.net The synthesis of chiral aziridines often proceeds through the diastereoselective addition of nucleophiles to the C=N bond of a chiral 2H-azirine. researchgate.net

The diastereoselective synthesis of aziridine precursors often involves the reaction of a chiral 2H-azirine with a nucleophile. For instance, the addition of Grignard reagents to 2H-azirine phosphonates and phosphine (B1218219) oxides occurs with high diastereoselectivity. nih.gov Similarly, enantioselective reactions of 2H-azirines can be achieved using chiral catalysts, leading to optically active aziridine products. researchgate.net

Key approaches to stereocontrol in the synthesis of azirine derivatives include:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the azirine precursor can direct the approach of incoming reagents, leading to a diastereoselective outcome.

Chiral Catalysis: The use of chiral catalysts, such as N-heterocyclic carbenes or metal complexes with chiral ligands, can facilitate enantioselective nucleophilic additions to the prochiral 2H-azirine. researchgate.net

Substrate Control: The inherent stereochemistry of a complex precursor molecule can dictate the stereochemical outcome of the azirine-forming reaction.

For a precursor to this compound, such as an oxime tosylate, stereocontrol could be relevant if the subsequent cyclization (e.g., via a Neber-type reaction) were to proceed on a substrate with existing stereocenters. skbu.ac.in The diastereoselective transformation of 2H-azirines into aziridines has been shown to proceed with high cis-diastereoselectivity in continuous-flow systems. worktribe.comresearchgate.net

Optimization of Reaction Conditions and Isolation Procedures

The synthesis of 2H-azirines, which are high-energy, strained molecules, requires careful optimization of reaction conditions to maximize yield and minimize the formation of byproducts or decomposition. researchgate.netresearchgate.net Isolation also needs to be handled with care due to the potential reactivity of the azirine ring.

Solvent Effects and Temperature Control

The choice of solvent and reaction temperature are critical parameters in the synthesis of 2H-azirines from vinyl azides. The thermal decomposition of vinyl azides is a common method, where heat is used to induce cyclization and extrusion of nitrogen gas. wikipedia.org

Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier for cyclization. In batch syntheses, this often involves refluxing the vinyl azide precursor. beilstein-journals.org For example, the thermally induced cyclization of 1-(1-azidovinyl)-4-methylbenzene has been studied at various temperatures corresponding to the boiling points of the solvents used (e.g., 80°C in 2-MeTHF, 106°C in CPME, 110°C in toluene). beilstein-journals.org In continuous flow systems, higher temperatures (e.g., 130°C) can be safely employed due to the small reactor volume and excellent heat transfer, which significantly shortens reaction times. researchgate.net

Solvent Effects: The solvent must be inert to the reactive vinyl azide and the resulting azirine. It should also have a suitable boiling point for thermal reactions. Recent studies have focused on replacing traditional solvents like toluene (B28343) with greener alternatives. beilstein-journals.org Cyclopentyl methyl ether (CPME) has emerged as a particularly effective green solvent. It has a boiling point suitable for thermal cyclization and proceeds faster than in other solvents like 2-MeTHF and toluene. beilstein-journals.orgresearchgate.net The low affinity of CPME for water also makes it suitable for subsequent moisture-sensitive reactions. beilstein-journals.org

SolventTemperature (°C)Reaction TimeNotes
Toluene1101.5 hTraditional solvent. beilstein-journals.org
2-MeTHF804.0 hGreen solvent candidate, longer reaction time. beilstein-journals.org
CPME10645 minGreen solvent, fastest reaction time in batch. beilstein-journals.org

Catalytic Approaches in Azirine Formation

While thermal and photochemical methods are common, catalytic approaches to 2H-azirine synthesis offer milder reaction conditions and alternative synthetic pathways. organic-chemistry.org Various metal catalysts have been employed to facilitate the cyclization reaction from different precursors.

Rhodium Catalysis: Rhodium catalysts, such as Rh₂(Piv)₄, are effective in converting 5-heteroatom-substituted isoxazoles into 2H-azirine-2-carboxylates. This method provides a convenient route to functionalized azirines. organic-chemistry.org

Copper and Photoredox Catalysis: A dual catalytic system combining a copper catalyst and a photoredox catalyst can achieve the selective imination of unactivated C-H bonds. The process involves the formation of a nitrene intermediate which then cyclizes to furnish the 2H-azirine. organic-chemistry.org

Iron Catalysis: Iron-catalyzed reactions have been used for the C(sp³)-H acyloxylation of pre-formed 3-aryl-2H-azirines, demonstrating that catalysis can also be used to functionalize the azirine ring itself. organic-chemistry.org

Gold Catalysis: Gold catalysts, specifically AuBr₃, have been used to catalyze the reaction of 2,3-disubstituted 2H-azirines with isocyanates to form oxazole (B20620) derivatives, showcasing the catalytic activation of azirines for ring-expansion reactions. researchgate.net

These catalytic methods often provide access to 2H-azirines that might be difficult to obtain through traditional thermal decomposition of vinyl azides. organic-chemistry.org

Green Chemistry and Sustainable Protocols in Azirine Synthesis

In line with the principles of green chemistry, modern synthetic methods for 2H-azirines aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.netdoaj.org Key developments include the use of safer solvents, solvent-free conditions, and enabling technologies like flow chemistry. researchgate.net

An efficient and environmentally friendly method for preparing 2H-azirines involves the microwave irradiation of vinyl azides under solvent-free conditions, which offers short reaction times and high conversion rates compared to traditional heating. researchgate.net The use of sustainable solvents like cyclopentyl methyl ether (CPME) further enhances the green credentials of these synthetic protocols. researchgate.netdoaj.org

Flow Chemistry Applications for Efficient Azirine Production

Continuous flow chemistry has emerged as a powerful technology for the safe and efficient synthesis of 2H-azirines. researchgate.netnih.gov The thermal decomposition of vinyl azides can be hazardous in large-scale batch processes due to the explosive nature of organic azides and the evolution of nitrogen gas. beilstein-journals.org Microfluidic reactors mitigate these risks by using small reaction volumes, which allows for superior control over temperature and pressure. nih.govbeilstein-archives.org

The key advantages of using flow chemistry for azirine synthesis include:

Enhanced Safety: Minimizes the accumulation of hazardous intermediates and allows for better management of exothermic reactions and gas evolution. beilstein-journals.orgpharmtech.com

Precise Control: Allows for exquisite control over reaction parameters such as temperature and residence time, often leading to higher yields and fewer byproducts. nih.gov

Scalability: Offers a straightforward path to scaling up production by operating the flow reactor for longer periods (numbering-up) rather than increasing the reactor size (scaling-up). researchgate.net

Integration: Enables the creation of "telescoped" or sequential reaction sequences where the azirine is generated and then immediately consumed in a subsequent reaction step, avoiding the isolation of the often-sensitive intermediate. worktribe.comresearchgate.netuc.pt

A sustainable mixed flow-batch approach has been developed for the synthesis of various 2H-azirines, including ortho-bromophenyl derivatives. nih.gov In this system, a solution of the vinyl azide in a green solvent (CPME) is pumped through a heated coil reactor. researchgate.net By adjusting the flow rate, the residence time can be precisely controlled to achieve complete conversion to the 2H-azirine. researchgate.net

Flow Rate (mL/min)Residence Time (min)YieldNotes
1.00433%Incomplete conversion at short residence time. researchgate.net
0.50865%Yield increases with longer residence time. researchgate.net
0.2516>99%Complete conversion achieved. researchgate.net

This flow methodology has been successfully applied to produce a range of aryl-substituted 2H-azirines, demonstrating its robustness and efficiency for this class of compounds. researchgate.netnih.gov

Mechanistic Investigations of 2 2 Bromophenyl 3 Methyl 2h Azirine Reactivity

Thermal Transformations and Rearrangements

The thermal chemistry of 2H-azirines is predominantly dictated by the high ring strain, which facilitates ring-opening reactions upon heating. For 2-(2-bromophenyl)-3-methyl-2H-azirine, two primary pathways are conceivable: cleavage of the C2-C3 bond or the C2-N bond.

Upon thermal activation, 2H-azirines can undergo unimolecular isomerization. A key thermal rearrangement for 2-aryl-2H-azirines is the transformation into indoles. This reaction is believed to proceed through a vinyl nitrene intermediate. For instance, the thermal racemization of optically active 3-methyl-2-phenyl-2H-azirine was found to be significantly faster than its rearrangement to 2-methylindole, providing strong evidence for the intermediacy of a vinyl nitrene.

While specific studies on the thermal decomposition of this compound are not extensively documented, based on analogous systems, it is expected to undergo a similar rearrangement. The presence of the bromine atom on the phenyl ring may influence the reaction rate and potentially lead to subsequent reactions of the indole (B1671886) product.

Another potential thermal pathway is the isomerization to other heterocyclic systems. For example, 2-carbonyl-substituted 2H-azirines are known to isomerize to isoxazoles or oxazoles, and 2-vinyl-2H-azirines can rearrange to pyrroles. The specific reaction pathway for this compound would depend on the reaction conditions and the energetic favorability of the possible transition states.

The primary reactive intermediates generated from the thermal reactions of 2H-azirines are vinyl nitrenes and, to a lesser extent, nitrile ylides.

Vinyl Nitrenes: Thermal cleavage of the C2-N bond in 2H-azirines is a common pathway to generate vinyl nitrenes. For this compound, this would lead to the formation of 1-(2-bromophenyl)-1-propen-2-nitrene. These highly reactive intermediates can be trapped by various reagents. For example, in the presence of oxygen, a related vinyl nitrene was intercepted to yield benzaldehyde. Similarly, trapping with bromoform (B151600) has been shown to produce α-bromo ketones. The generated vinyl nitrene from this compound could potentially undergo intramolecular cyclization to form an indole or be trapped by external reagents if present in the reaction mixture.

Nitrile Ylides: The thermal generation of nitrile ylides from 2H-azirines via C2-C3 bond cleavage is generally considered to have a high activation barrier and is more commonly observed in photochemical reactions. However, under specific thermal conditions, such as flash vacuum pyrolysis, nitrile ylides can be formed and subsequently rearrange.

Reactive IntermediateGeneration MethodPotential Trapping Reactions/Subsequent Products
Vinyl NitreneThermal C2-N bond cleavageIntramolecular cyclization (e.g., to form indoles), Interception with oxygen (to form aldehydes/ketones), Trapping with haloforms (to form α-halo ketones)
Nitrile YlideTypically photochemical; less common thermally1,3-Dipolar cycloadditions with dipolarophiles, Dimerization, Rearrangement

Photochemical Pathways and Products

Photochemistry offers an alternative and often more controlled way to induce ring-opening in 2H-azirines, primarily leading to the formation of nitrile ylides. The specific outcome is highly dependent on the substitution pattern of the azirine ring.

Nitrile Ylides: The photolysis of 2H-azirines bearing a conjugative substituent, such as a phenyl group at the C2 position, typically results in the cleavage of the C2-C3 bond to produce highly reactive nitrile ylides. Irradiation of this compound is therefore expected to efficiently generate the corresponding nitrile ylide. Laser flash photolysis studies on similar 2-aryl-2H-azirines have provided direct evidence for the formation of these transient species. These nitrile ylides are 1,3-dipoles and can be readily trapped in cycloaddition reactions. The molecular structure of the nitrile ylide derived from 3-phenyl-2H-azirine has been characterized in a nitrogen matrix, confirming its allene-like geometry.

Azomethine Ylides: While less common directly from 2H-azirines, azomethine ylides can be generated from related aziridine (B145994) systems through photochemical processes. In some cases, the initially formed nitrile ylide from a 2H-azirine can potentially isomerize to an azomethine ylide under specific conditions, although this is not a primary pathway.

Upon photoexcitation, 2H-azirines can undergo valence isomerization to form transient, high-energy intermediates. The primary photoisomerization is the ring-opening to a nitrile ylide. This intermediate can then undergo a variety of subsequent reactions. One important reaction is the 1,5-dipolar electrocyclic ring closure when a suitable conjugative group is present, leading to the formation of five-membered heterocyclic rings.

The photochemically generated nitrile ylide from this compound is a versatile intermediate for the synthesis of a wide range of heterocyclic compounds through 1,3-dipolar cycloaddition reactions.

Reaction TypeDipolarophile/ReactantResulting Heterocyclic Scaffold
[3+2] CycloadditionAlkenesPyrrolines
[3+2] CycloadditionAlkynesPyrroles
[3+2] CycloadditionAldehydes/KetonesOxazolines
[3+2] CycloadditionNitrilesImidazoles
[3+2] CycloadditionCarbon Dioxide (CO2)Oxazolones

For example, the photocarboxylation of arylated 2H-azirines using CO2 as a dipolarophile has been shown to produce oxazolones in a continuous flow setup. This highlights a green and efficient method for CO2 fixation. The reaction of the nitrile ylide with various electron-deficient alkenes and alkynes would provide access to highly substituted pyrrolines and pyrroles, respectively. The intramolecular trapping of the nitrile ylide moiety is also a powerful strategy for the construction of fused heterocyclic systems.

Nucleophilic Reactivity and Ring-Opening Processes

Due to the inherent ring strain and the polarized carbon-nitrogen double bond, 2H-azirines like this compound are potent electrophiles. core.ac.ukresearchgate.net They readily undergo reactions with a wide array of nucleophiles, which typically proceed via addition to the C=N bond. These reactions often result in the formation of a saturated aziridine ring or lead directly to ring-opened products. core.ac.ukresearchgate.net The initial addition of a nucleophile relieves a substantial portion of the ring strain, providing a strong thermodynamic driving force for the reaction. core.ac.uk

The nucleophilic attack on the 2H-azirine ring is highly regioselective. For an unsymmetrically substituted azirine such as this compound, the attack occurs exclusively at the sp²-hybridized carbon atom (C-2), which is part of the imine functionality. core.ac.uk This carbon is the most electrophilic center in the ring system.

The stereoselectivity of the addition is often controlled by steric hindrance. The nucleophile preferentially attacks from the face of the azirine ring that is less sterically encumbered. researchgate.net In the case of this compound, the approach of the nucleophile would be directed by the relative sizes of the 2-bromophenyl group at C-2 and the methyl group at C-3. This often leads to the formation of a single diastereomer of the resulting aziridine product. rsc.org For instance, reactions of similar 2-aryl-2H-azirines with various nucleophiles have demonstrated the formation of trans-aziridines as the major product, resulting from the nucleophile adding to the face opposite the larger aryl substituent. researchgate.net

Table 1: Regioselectivity and Products of Nucleophilic Addition to 2-Aryl-2H-azirines.
Nucleophile TypeExample NucleophileSite of AttackInitial ProductPotential Final Product(s)Reference
S-NucleophilesThiols (RSH)C-2 (Imine Carbon)AziridineStable Aziridine core.ac.ukrsc.org
O-NucleophilesAlcohols, Carboxylic AcidsC-2 (Imine Carbon)Aziridine or Aziridinium (B1262131) IonRing-opened Amides core.ac.uk
N-NucleophilesPrimary/Secondary AminesC-2 (Imine Carbon)AziridineRing-opened Enamines (e.g., 3-aminoacrylates) rsc.org
C-NucleophilesGrignard Reagents, OrganolithiumsC-2 (Imine Carbon)AziridineStable Aziridine core.ac.uk

The high reactivity of the 2H-azirine ring is fundamentally linked to its substantial ring strain energy, which has been estimated to be greater than 170 kJ/mol. core.ac.uk This strain arises from the deviation of bond angles from their ideal values in the three-membered ring and the presence of a C=N double bond within this constrained system. Nucleophilic addition across the imine bond converts the sp²-hybridized C-2 carbon to an sp³-hybridized center, forming a more stable, saturated aziridine ring. This process relieves a significant amount of the inherent strain, estimated at approximately 109 kJ/mol. core.ac.uk This large, negative enthalpy change serves as a powerful thermodynamic driving force, enabling additions of even weak nucleophiles to proceed under mild conditions. core.ac.ukresearchgate.net

The nucleophilic ring-opening of 2H-azirines can be significantly influenced by catalysts. Both acid and metal catalysts can be employed to promote and direct the course of the reaction.

Brønsted Acid Catalysis : The presence of a Brønsted acid can activate the azirine ring towards nucleophilic attack. rsc.orgrsc.org Protonation of the azirine nitrogen increases the electrophilicity of the C=N bond, facilitating the addition of weak nucleophiles. This methodology has been used to achieve regioselective ring-opening, followed by cyclization to form new heterocyclic systems. rsc.org

Lewis Acid Catalysis : Lewis acids can coordinate to the nitrogen atom, similarly activating the azirine ring. This strategy is particularly useful in cycloaddition reactions. researchgate.net

Metal Catalysis : Transition metal catalysts, such as those based on Nickel(II), are effective in promoting ring-expansion reactions. researchgate.net For example, the reaction of 2H-azirines with 1,3-dicarbonyl compounds in the presence of Ni(acac)₂ leads to the formation of substituted pyrroles. researchgate.net The proposed mechanism involves the formation of a metal complex with the azirine, followed by nucleophilic cleavage of the N-C3 bond. researchgate.net

Electrophilic Activation and Transformations

While the dominant reactivity of 2H-azirines is electrophilic at the C-2 position, the lone pair of electrons on the nitrogen atom allows the molecule to act as a base or a nucleophile, reacting with strong electrophiles. core.ac.uk This interaction leads to the activation of the azirine ring, priming it for subsequent rearrangements and transformations.

In the presence of strong Brønsted acids, the nitrogen atom of this compound is protonated to form a highly reactive azirinium cation. core.ac.ukresearchgate.net This species is exceptionally susceptible to nucleophilic attack, even by counter-ions or solvents.

Similarly, Lewis acids coordinate to the azirine nitrogen. core.ac.uk This coordination enhances the electrophilic character of the ring and can facilitate a variety of transformations. A range of Lewis acids, from simple ones like boron trifluoride etherate to complex transition metal centers (e.g., Rhodium, Palladium), have been shown to coordinate with 2H-azirines. researchgate.netresearchgate.netlookchem.com For example, strong electrophilic activators like triflic anhydride (B1165640) (Tf₂O) react with 2H-azirines to form transient, highly electrophilic 1-trifloyl-aziridin-2-yl triflate intermediates, which readily react with nucleophiles. researchgate.netuniv-poitiers.fr

Table 2: Electrophilic Activation of 2H-Azirines and Subsequent Reactions.
Electrophile/ActivatorActivated IntermediateSubsequent TransformationTypical Product ClassReference
Brønsted Acid (H⁺)Azirinium CationNucleophilic Attack/Ring Openingα-Amino Ketones, Amides core.ac.ukresearchgate.net
Lewis Acid (e.g., BF₃·OEt₂)Lewis Acid-Azirine ComplexHetero Diels-Alder ReactionPolycyclic Heterocycles researchgate.net
Triflic Anhydride (Tf₂O)1-Trifloyl-aziridin-2-yl triflateAddition/Cyclization with NucleophilesFused Heterocycles (e.g., Pyrido[2,3-b]pyrazines) researchgate.netuniv-poitiers.fr
Transition Metal Complexes (e.g., Rh(III))Metal-Azirine ComplexRing Expansion/RearrangementPyrroles, Pyrazines lookchem.com

The activation of the azirine ring by an electrophile often precedes complex rearrangements that lead to a diverse array of products. The cleavage of the strained ring bonds is a common pathway. Depending on the conditions and the substituents, the C2-C3 or one of the N-C bonds can break. Cleavage of the C2-C3 bond can generate a vinyl nitrene intermediate, while cleavage of an N-C bond can lead to the formation of a nitrile ylide. These highly reactive intermediates can then undergo intramolecular cyclization or react with other species present in the mixture.

For example, the Brønsted acid-promoted reaction of 2H-azirines with thioamides involves protonation, nucleophilic ring-opening by the sulfur atom, and subsequent annulation to furnish substituted thiazoles. rsc.org This transformation highlights a pathway where electrophilic activation is followed by a cascade of reactions involving bond cleavage and formation to build a more complex heterocyclic structure.

Radical Reactions and Radical Intermediates

The highly strained three-membered ring of 2H-azirines, including this compound, makes them susceptible to reactions involving radical intermediates. These transformations often proceed through pathways that are otherwise inaccessible under thermal or photochemical conditions, offering unique synthetic routes to complex nitrogen-containing molecules.

Single Electron Transfer (SET) processes can initiate the ring opening of 2H-azirines to form radical intermediates. In the context of photoredox catalysis, SET from an excited photocatalyst to the azirine ring can lead to the formation of a radical anion, which can subsequently undergo ring cleavage. Conversely, single-electron oxidation can generate a radical cation. nih.gov These SET events lower the activation barrier for ring opening, facilitating reactions under mild conditions. For instance, the photoredox-enabled synthesis of polysubstituted pyrroles from 2H-azirines proceeds via single-electron oxidation in the presence of a strongly oxidizing acridinium (B8443388) photocatalyst. nih.gov While specific studies on this compound are not extensively detailed in this exact context, the general reactivity pattern of 2H-azirines suggests its susceptibility to such SET-initiated transformations.

Radical intermediates derived from 2H-azirines are versatile species for cycloaddition and functionalization reactions. Trapping experiments using radical scavengers like 2,6-di-tert-butyl-4-methylphenol (BHT) have confirmed the involvement of radical species in certain 2H-azirine reactions. nih.gov A notable example is the stannyl (B1234572) radical-mediated cascade reaction of 2-acyloxyazirines, which proceeds via the opening of the azirine ring by a free radical. rsc.org This indicates that radical addition to the C=N bond of the azirine can trigger ring opening to form a more stable radical intermediate, which then participates in subsequent bond-forming events.

DFT calculations have been employed to understand the stabilization routes of radical intermediates in these cascades. rsc.org The volume of substituents on the azirine ring can influence the reaction pathway, directing it towards either radical-radical recombination or isomerization followed by recombination. rsc.org These radical-mediated pathways enable unique functionalizations that are complementary to traditional ionic or pericyclic reactions of azirines.

Utility of 2 2 Bromophenyl 3 Methyl 2h Azirine As a Versatile Synthetic Building Block

Generation of 1,3-Dipoles and their Cycloaddition Reactions

A cornerstone of 2H-azirine chemistry is its ability to function as a precursor to 1,3-dipoles, which are powerful tools for the synthesis of five-membered heterocycles through [3+2] cycloaddition reactions.

Photochemical irradiation of 2-aryl-2H-azirines is a well-established method for generating nitrile ylides. researchgate.netresearchgate.net This process involves the cleavage of the weakest bond in the azirine ring, the C2-C3 bond, to form a linear, allene-like nitrile ylide intermediate. osti.gov This highly reactive 1,3-dipole can be trapped in situ by a wide range of dipolarophiles. researchgate.net

For 2-(2-bromophenyl)-3-methyl-2H-azirine, photochemical excitation is expected to furnish the corresponding (2-bromophenyl)acetonitrile N-ethylide. This intermediate can then undergo [3+2] cycloaddition reactions with various electron-deficient alkenes and alkynes. The reaction is a powerful tool for constructing substituted pyrrolines, pyrroles, and other five-membered nitrogen heterocycles. researchgate.net The general transformation is illustrated in the scheme below.

Scheme 1: Photochemical Generation of a Nitrile Ylide from a 2-Aryl-2H-Azirine and subsequent [3+2] Cycloaddition.

The versatility of this reaction is demonstrated by the range of dipolarophiles that can be employed, leading to a diverse array of heterocyclic products.

Azirine Reactant (Analog) Dipolarophile Reaction Conditions Product Yield Reference
2-Methyl-3-phenyl-2H-azirineAcrylonitrilePhotolysis5-Cyano-4-methyl-2-phenyl-1-pyrroline- researchgate.net
2,3-Diphenyl-2H-azirineDimethyl acetylenedicarboxylatePhotolysisDimethyl 2,5-diphenylpyrrole-3,4-dicarboxylate- researchgate.net
2-Aryl-2H-azirinesElectron-deficient alkenesVisible light, metal-freeTrisubstituted pyrrolesGood rsc.org

Azomethine ylides are nitrogen-based 1,3-dipoles widely used in cycloaddition reactions to synthesize pyrrolidines and pyrrolines. wikipedia.orgnih.gov While commonly generated from the thermal or photochemical ring-opening of aziridines, azomethine ylide equivalents can also be accessed from 2H-azirines, particularly under Lewis acid catalysis. The Lewis acid coordinates to the nitrogen atom, facilitating the cleavage of the C2-N bond and generating a zwitterionic intermediate that behaves as an azomethine ylide. This intermediate can then react with dipolarophiles in a [3+2] cycloaddition manner. rsc.orgacs.org

This methodology provides a direct route to highly substituted pyrrolidine (B122466) frameworks, which are prevalent in pharmaceuticals and natural products. acs.org The reaction is often highly regio- and diastereoselective, allowing for the controlled formation of multiple stereocenters. wikipedia.org

Table 2: Synthesis of Pyrrolidines via Azomethine Ylide Cycloaddition

Ylide Precursor (Analog) Dipolarophile Conditions Product Class Reference
Tertiary Amides/LactamsConjugated AlkenesIridium Catalyst, TMDSPolysubstituted Pyrrolidines acs.org
AziridinesAlkenes, AlkynesThermal/PhotochemicalFused Pyrrolidines rsc.org
Imines of α-amino acidsAlkenesDecarboxylationSubstituted Pyrrolidines nih.gov

Construction of Novel Heterocyclic Scaffolds

Beyond serving as precursors to 1,3-dipoles, 2H-azirines are versatile building blocks for a variety of other heterocyclic systems through rearrangement, cycloaddition, and ring-expansion pathways.

The strained ring of this compound can be opened and rearranged to form various five-membered aromatic heterocycles.

Pyrroles: Highly substituted pyrroles can be synthesized from 2H-azirines through reactions with activated carbonyl compounds. For instance, Lewis acid-catalyzed reactions of 2H-azirines with β-ketoacids proceed via a Mannich/decarboxylative ring-expansion pathway to afford di-, tri-, and tetra-substituted pyrroles in good yields. rsc.org Another established route involves the reaction of 2H-azirines with enamines, which yields dihydropyrroles that can be aromatized to the corresponding pyrrole-2-carboxylic acid derivatives upon acid treatment. rsc.org

Oxazoles: The formation of oxazoles from 2H-azirines often proceeds through the nitrile ylide intermediate. beilstein-journals.orgnih.gov In the presence of a carbonyl group, the nitrile ylide can undergo an intramolecular 1,5-dipolar electrocyclization to form an oxazole (B20620) ring. researchgate.net For example, 2-acyl-2H-azirines can rearrange to oxazoles. Furthermore, the reaction of a nitrile ylide with aldehydes or ketones can also lead to oxazoline-type structures.

Imidazoles: The synthesis of imidazoles can be achieved through the dimerization of the nitrile ylide intermediate generated from the photolysis of a 2-aryl-2H-azirine. For example, irradiation of 2,3-diphenyl-2H-azirine has been shown to produce 2,4,5-triphenyl-imidazole. researchgate.net

Table 3: Synthesis of Five-Membered Heterocycles from 2H-Azirine Analogs

Starting Azirine (Analog) Reagent(s) Catalyst/Conditions Heterocyclic Product Reference
2-Aryl-3-methyl-2H-azirineβ-KetoacidFe(OTf)₃Substituted Pyrrole rsc.org
2-Aryl-2H-azirineEnamineHeat, then AcidPyrrole-2-carboxylate rsc.org
2-Acyl-3-aryl-2H-azirine-Heat or LightSubstituted Oxazole researchgate.netnih.gov
2,3-Diphenyl-2H-azirine-Photolysis (dimerization)Triphenyl-imidazole researchgate.net

Quinoxalines are an important class of nitrogen-containing heterocycles with a broad range of biological activities. researchgate.net The most common synthesis involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. orientjchem.org 2H-azirines can serve as precursors to the required dicarbonyl equivalent. Specifically, 2-halo-2H-azirines have been shown to react with o-phenylenediamine (B120857) derivatives to afford quinoxalines. researchgate.net This transformation likely proceeds through the formation of an α-imino imine intermediate, which then undergoes cyclization and aromatization. Although this compound does not possess a halogen on the azirine ring itself, its structural features suggest potential pathways to polycyclic systems. The cleavage of the azirine could generate a reactive species that, upon reaction with a suitable dinucleophile like o-phenylenediamine, could lead to the formation of quinoxaline (B1680401) or related fused heterocycles.

The high ring strain of 2H-azirines makes them susceptible to ring expansion reactions, providing access to larger heterocyclic frameworks. dntb.gov.ua Thermal cleavage of the C2-N bond in a 2H-azirine generates a vinyl nitrene intermediate. This species is highly reactive and can undergo various subsequent transformations, including ring expansion. researchgate.net

For example, 2-allyl-substituted 2H-azirines have been shown to undergo a DBU-promoted, metal-free ring expansion to afford substituted pyridines. acs.org This reaction proceeds through the formation of a 1-azatriene intermediate, which then undergoes a 6π-electrocyclization to form the six-membered pyridine (B92270) ring. Similarly, other appropriately substituted 2H-azirines can be expected to undergo analogous ring expansions to yield various larger heterocycles, making this a powerful strategy for scaffold diversification.

Precursor for Functionalized Amines and Amino Alcohol Derivatives

The strained three-membered ring of 2H-azirines, including this compound, makes them highly reactive intermediates and valuable precursors for a variety of nitrogen-containing compounds. nih.gov The inherent ring strain, estimated to be greater than 170 kJ mol⁻¹, coupled with the electrophilic character of the C=N double bond, facilitates reactions that relieve this strain. core.ac.uk A primary application of this reactivity is in the synthesis of functionalized amines and amino alcohol derivatives through the initial formation of an aziridine (B145994) intermediate followed by nucleophilic ring-opening. nih.govresearchgate.net

The susceptibility of the 2H-azirine ring to nucleophilic attack is a key feature of its utility. core.ac.uk Nucleophiles readily add across the imine bond, a reaction that reduces the ring strain by approximately 109 kJ mol⁻¹. core.ac.uk This initial addition leads to the formation of a saturated aziridine ring. This aziridine can either be isolated or, more commonly, undergo in situ ring-opening by a variety of nucleophiles. nih.govcore.ac.uk The efficiency and regioselectivity of the ring-opening are influenced by the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions. nih.gov

For instance, the reduction of the C=N bond in 2H-azirines with reagents like sodium borohydride (B1222165) can yield the corresponding aziridines. core.ac.uk These aziridines are themselves versatile intermediates. The ring-opening of such "non-activated" aziridines can be achieved using various nucleophiles, often requiring activation, for example, through the formation of an aziridinium (B1262131) ion with agents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF). researchgate.net This strategy has been successfully employed to synthesize fluoroamines from chiral aziridines. researchgate.net The reaction of aziridines with water or alcohols, often under Lewis acid catalysis, can lead to the formation of vicinal amino alcohols, which are prevalent motifs in biologically significant molecules. iwu.edu

The general pathway can be summarized as the transformation of the 2H-azirine to a more stable, yet still reactive, aziridine intermediate, which is then subjected to nucleophilic attack to yield highly functionalized, acyclic amine derivatives. This two-step sequence allows for the introduction of a wide range of functional groups.

Selective Functionalization and Derivatization Strategies

The structure of this compound offers two primary sites for selective chemical modification: the strained azirine ring and the bromophenyl substituent. This duality allows for a broad range of derivatization strategies, enabling the synthesis of complex molecular architectures.

Transformations at the Azirine Ring Carbons

The chemistry of the 2H-azirine ring is dominated by processes that relieve its significant ring strain. researchgate.net Transformations can occur via cleavage of the C-C single bond, the C-N single bond, or, most commonly, through addition to the C=N double bond. researchgate.netnih.gov

Nucleophilic addition to the electrophilic C2-N double bond is a highly favored reaction pathway. core.ac.ukresearchgate.net A wide array of nucleophiles, including O-, S-, N-, and C-nucleophiles, can add to the imine bond to generate substituted aziridines. researchgate.netrsc.org For example, thiols and propargyl alcohol have been shown to add to methyl 2-aryl-2H-azirine-3-carboxylates to yield stable aziridines. rsc.org In other cases, the initially formed aziridine is not stable and undergoes spontaneous ring-opening. This is observed in reactions with primary and secondary amines, which typically lead to the formation of 3-aminoacrylates. rsc.orgelectronicsandbooks.com

Beyond simple nucleophilic addition, the azirine ring can undergo more complex transformations. Photochemical excitation can lead to the cleavage of either the C2-C3 bond to form a vinyl nitrene or the C2-N bond. researchgate.net While C-C cleavage is common, photochemical C-N bond cleavage has also been observed, particularly in 2H-azirines bearing two electron-withdrawing groups at the C2 position. nih.gov Additionally, transition metal catalysts can mediate novel transformations. For instance, a rhodium catalyst has been used for the acylmethylation of 2-arylpyridines with 3-aryl-2H-azirines, proceeding through a mechanism involving oxidative addition of the azirine C-C bond to the metal center. nih.gov

The table below summarizes representative transformations at the azirine ring.

Reaction TypeReagent/CatalystProduct TypeRef.
Nucleophilic AdditionThiols, AlcoholsAziridines rsc.org
Nucleophilic Addition/Ring OpeningPrimary/Secondary Amines3-Aminoacrylates rsc.org
Photochemical Ring CleavageUV lightVinyl Nitrene, etc. researchgate.netnih.gov
Rh-Catalyzed C-C CleavageRh catalyst / 2-ArylpyridineAcylmethyl-substituted 2-arylpyridine nih.gov

Palladium-Catalyzed Cross-Coupling Reactions of the Bromophenyl Substituent (e.g., Suzuki-Miyaura, Sonogashira)

The 2-bromophenyl group on the azirine serves as a versatile handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks from simple precursors. nih.gov The presence of the bromine atom allows for the strategic introduction of a wide variety of aryl, alkyl, alkenyl, and alkynyl groups, while potentially leaving the azirine ring intact for subsequent transformations.

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds by coupling an organohalide with an organoboron reagent. nih.govnih.gov In the context of this compound, the aryl bromide moiety can react with various boronic acids or esters in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly suitable for the late-stage functionalization of complex molecules. nih.gov

The Sonogashira coupling provides a direct route to substituted alkynes by reacting a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Applying this to this compound would involve coupling it with a terminal alkyne to install an alkynyl substituent at the ortho position of the phenyl ring. This reaction is highly valued for its reliability in creating C(sp²)-C(sp) bonds, which are key components in pharmaceuticals, natural products, and organic materials. wikipedia.orgbeilstein-journals.org

These cross-coupling strategies are modular, allowing for the synthesis of a diverse library of compounds from a common azirine precursor. The choice of coupling partner (boronic acid or alkyne) dictates the nature of the newly introduced substituent.

Coupling ReactionCoupling PartnerKey ReagentsBond FormedRef.
Suzuki-MiyauraAryl/Alkyl Boronic Acid or EsterPd Catalyst, BaseC(sp²)-C(sp²), C(sp²)-C(sp³) nih.govtcichemicals.com
SonogashiraTerminal AlkynePd Catalyst, Cu(I) Co-catalyst, BaseC(sp²)-C(sp) organic-chemistry.orgwikipedia.org

Stereoselective Transformations and the Chiral Pool Concept

Chiral aziridines and their derivatives are highly valuable synthetic intermediates for accessing a wide range of optically active nitrogen-containing compounds. irb.hr Consequently, the stereoselective transformation of 2H-azirines, such as this compound, is of significant interest. Asymmetric synthesis involving these precursors can be approached through several strategies, including the use of chiral catalysts, chiral auxiliaries, or by starting from enantiopure materials derived from the chiral pool.

The development of asymmetric syntheses of 2H-azirine carboxylates has been a notable achievement. nih.govamanote.com For example, enantiopure 2-substituted 2H-azirine 3-carboxylates have been generated via dehydrochlorination of the corresponding methyl 2-chloroaziridine 2-carboxylates. nih.gov These chiral azirines can then participate in stereoselective reactions, such as aza Diels-Alder reactions, to produce complex bicyclic and tricyclic aziridines with high diastereoselectivity. nih.gov

Another powerful strategy is the kinetic resolution of racemic 2H-azirines. A copper hydride-catalyzed reductive kinetic resolution has been developed for the asymmetric synthesis of N-H aziridine-2-carboxylates. chemrxiv.org This method provides access to both the enantioenriched aziridine product and the unreacted, enantiomerically enriched 2H-azirine starting material, both of which are valuable chiral building blocks. chemrxiv.org

The chiral pool concept involves using readily available, inexpensive, enantiopure natural products, such as amino acids and terpenes, as starting materials for the synthesis of complex chiral molecules. While direct synthesis of this compound from the chiral pool is not prominently documented, the principle can be applied to its precursors or reacting partners. For instance, chiral auxiliaries derived from natural sources can be attached to the azirine precursor to direct the stereochemical outcome of a reaction. A diastereoselective synthesis of a (2S)-2H-azirine-2-carboxylate has been achieved through the dehalogenation of a 2-bromo-2H-azirine bearing a chiral 10-phenylsulfonylisobornyl auxiliary, which is derived from camphor, a chiral pool starting material. core.ac.uk

Furthermore, the chiral aziridines produced from stereoselective transformations of 2H-azirines are themselves versatile intermediates for synthesizing other chiral molecules, such as amino alcohols and fluoroamines, thereby extending the utility of the initial stereoselective step. researchgate.netirb.hr

Stereoselective MethodDescriptionExample OutcomeRef.
Chiral AuxiliaryA chiral group is temporarily incorporated to control stereochemistry.Diastereoselective synthesis of (2S)-2H-azirine-2-carboxylate using a camphor-derived auxiliary. core.ac.uk
Asymmetric CatalysisA chiral catalyst creates a chiral environment for the reaction.Reductive kinetic resolution of racemic 2H-azirines using a chiral copper hydride catalyst. chemrxiv.org
Diastereoselective ReactionAn enantiopure starting material reacts to form diastereomers in unequal amounts.Aza Diels-Alder reaction of an enantiopure 2H-azirine with a diene to give bicyclic aziridines. nih.gov

Advanced Spectroscopic and Computational Approaches in Azirine Research

Spectroscopic Methodologies for Mechanistic Elucidation and Intermediate Characterization

Spectroscopy is a cornerstone in the study of reactive molecules like 2-(2-bromophenyl)-3-methyl-2H-azirine. By observing the interaction of these molecules with electromagnetic radiation, researchers can deduce structural information and monitor transformations in real-time.

The photochemical ring-opening of 2-aryl-2H-azirines is a canonical reaction that proceeds through a nitrile ylide intermediate. The direct observation of this transient species is critical for mechanistic understanding and is achieved using time-resolved spectroscopic techniques. nih.govresearchgate.net Laser flash photolysis and pulse radiolysis have been successfully employed to directly detect nitrile ylides derived from azirines, measuring their decay rates and reactivity with other substrates. researchgate.net For instance, studies on 3-(4-biphenylyl)-2H-azirine identified two transient species: the triplet state of the azirine and the subsequent nitrile ylide, allowing for the determination of their distinct lifetimes. researchgate.net

Time-resolved infrared (TRIR) spectroscopy offers structural information about intermediates, complementing electronic spectroscopy data from UV-Vis techniques. unipr.itnih.gov By monitoring changes in vibrational modes, TRIR can track the disappearance of the azirine's C=N stretch and the appearance of characteristic bands for the nitrile ylide. rsc.org In situ monitoring with Fourier Transform Infrared (FTIR) spectroscopy is also invaluable for tracking the concentrations of reactants, intermediates, and products throughout a reaction without the need for isolation. remspec.comresearchgate.net

To extend the lifetime of reactive intermediates for more detailed characterization, low-temperature techniques are employed. Matrix isolation involves trapping the molecule of interest and its reaction intermediates in an inert gas matrix (e.g., argon) at cryogenic temperatures (typically around 10 K). researchgate.netresearchgate.net Subsequent IR spectroscopy can then be performed on these trapped, isolated species. This method has been used to study the photochemistry of methyl 3-methyl-2H-azirine-2-carboxylate, where both the nitrile ylide (from C-C bond cleavage) and a ketene (B1206846) imine (from C-N bond cleavage) were successfully trapped and identified by their characteristic IR absorptions. researchgate.net These experimental vibrational spectra serve as crucial benchmarks for validating quantum chemical calculations. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of stable azirine derivatives. While standard 1D ¹H and ¹³C NMR provide basic connectivity data, advanced 2D techniques are necessary for unambiguous stereochemical and conformational assignments. ipb.ptresearchgate.net For substituted 2H-azirines, the chemical shifts are characteristic: the sp³-hybridized C-2 carbon resonates in the range of δ 19.0-45.0 ppm, while the sp²-hybridized C-3 carbon appears significantly downfield at δ 160.0-170.0 ppm. ipb.pt

For a molecule like this compound, the Nuclear Overhauser Effect Spectroscopy (NOESY) technique would be particularly insightful. A NOESY spectrum reveals through-space correlations between protons. A correlation between the C-2 proton of the azirine ring and the ortho-protons of the 2-bromophenyl group would confirm their spatial proximity, helping to define the molecule's preferred conformation. ipb.pt Similar NOESY analyses have been used to assign the configuration of related 2-phenylaziridines. ipb.pt

Table 1: Typical NMR Chemical Shift Ranges for Substituted 2H-Azirines. researchgate.netipb.pt
NucleusPositionTypical Chemical Shift (δ, ppm)Notes
¹HH-20.20 - 4.00Highly dependent on substituents at C-2 and C-3.
¹³CC-219.0 - 45.0sp³-hybridized carbon of the azirine ring.
¹³CC-3160.0 - 170.0sp²-hybridized carbon, part of the C=N bond.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is sensitive to changes in molecular structure and bonding. The characteristic N=C stretching frequency in 2H-azirines makes it a useful probe for monitoring reactions. High-pressure studies on analogous compounds like 2,3-diphenyl-2H-azirine using Raman spectroscopy have provided insights into molecular stability. researchgate.net In such studies, the continuous shift of vibrational modes to higher frequencies with increasing pressure indicates that the molecular structure is retained without undergoing a phase transition or decomposition up to significant pressures (e.g., >8 GPa). researchgate.net This methodology could be applied to this compound to assess the stability of its strained ring under extreme conditions.

Table 2: Pressure Dependence of Selected Raman Modes for 2,3-diphenyl-2H-azirine. researchgate.net
Vibrational Mode AssignmentFrequency at Ambient Pressure (cm⁻¹)Frequency at High Pressure (~8 GPa) (cm⁻¹)
Azirine Group Twist149~200
Azirine Anti-symmetric Stretch615~640
Phenyl Stretch/Scissoring997~1010
N=C Stretch1747~1770

Quantum Chemical Calculations in Azirine Reactivity

Quantum chemical calculations provide a theoretical framework to complement experimental findings, offering detailed insight into reaction energetics and pathways that are often inaccessible through experiment alone. scienceopen.comrsc.orgmdpi.com

Density Functional Theory (DFT) has become a routine tool for studying the reactivity of organic molecules, including 2H-azirines. nih.govresearchgate.net Geometry optimization using DFT, commonly with functionals like B3LYP and basis sets such as 6-311G(d,p), allows for the accurate prediction of the ground-state structure of this compound. nih.govnih.gov Frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum on the potential energy surface. nih.gov

DFT is particularly powerful for elucidating reaction pathways. For 2H-azirines, calculations can map the energetic landscape for photochemical ring-opening. nih.gov These calculations show that photoexcitation leads to either C-C or C-N bond cleavage, with the former typically leading to the formation of a nitrile ylide. nih.govdntb.gov.ua DFT can compute the energy barriers (activation energies) for these processes, explaining why certain pathways are favored. For example, calculations have revealed that the photochemical cleavage of the C-C bond in 2H-azirine to form a nitrile ylide is an ultrafast process occurring in less than 100 femtoseconds. nih.gov Furthermore, DFT has been used to rationalize the mechanism of copper(I)-catalyzed ring-opening reactions of 2H-azirines, providing detailed structures of intermediates and transition states. nih.gov

Table 3: Common Parameters in DFT Studies of Azirine Derivatives.
ParameterTypical SelectionPurpose
MethodDFTBalances computational cost and accuracy for molecular systems. scienceopen.com
FunctionalB3LYP, PBE0Approximates the exchange-correlation energy. B3LYP is widely used for organic molecules. nih.govresearchgate.net
Basis Set6-31G*, 6-311++G(d,p)Describes the atomic orbitals used to build the molecular orbitals. Larger basis sets provide greater accuracy. researchgate.netnih.gov
Calculation TypeGeometry OptimizationFinds the lowest energy (most stable) conformation of the molecule. mdpi.comreddit.com
Calculation TypeFrequency AnalysisConfirms the optimized structure is a true minimum and provides theoretical vibrational frequencies. nih.gov
Calculation TypeTransition State SearchLocates the highest energy point along a reaction coordinate, i.e., the activation barrier. nih.gov

Ab Initio Methods for Electronic Structure and Bond Characterization

Ab initio computational methods provide a foundational understanding of the electronic structure and bonding in molecules like this compound from first principles, without reliance on empirical data. These calculations are crucial for characterizing the highly strained azirine ring system.

The methyl group at the C3 position introduces steric and electronic effects. It is expected to slightly lengthen the C2-C3 bond due to steric hindrance and donate electron density to the azirine ring, which can subtly alter the bond characteristics. High-level ab initio calculations, such as those employing Møller–Plesset perturbation theory (MP2) or coupled-cluster (CC) methods with extensive basis sets, are necessary to accurately capture these subtle electronic and steric effects.

Table 1: Representative Calculated Bond Lengths and Angles for 2-Aryl-3-methyl-2H-azirine Systems

Parameter Typical Calculated Value
C2-C3 Bond Length 1.50 - 1.55 Å
C2-N Bond Length 1.55 - 1.60 Å
C3=N Bond Length 1.25 - 1.30 Å
C2-C3-N Angle ~60°

Note: The values in this table are representative and based on computational studies of analogous 2-aryl-3-methyl-2H-azirine compounds. Specific values for this compound would require dedicated calculations.

Transition State Calculations and Energy Barrier Analysis for Mechanistic Insight

Transition state (TS) calculations are a cornerstone of computational chemistry for understanding reaction mechanisms and predicting reactivity. For this compound, these calculations are particularly insightful for studying its thermal and photochemical ring-opening reactions, which are characteristic of the 2H-azirine system.

The thermal ring-opening of 2H-azirines typically proceeds through a vinyl nitrene intermediate. Computational studies on similar systems have shown that the energy barrier for this process is sensitive to the nature of the substituents. The 2-bromophenyl group, with its inductive electron-withdrawing effect and potential for resonance interactions, is anticipated to influence the stability of the transition state leading to the vinyl nitrene. Similarly, the methyl group at C3 can affect the stability of the resulting nitrene.

Photochemical reactions of 2H-azirines often lead to the formation of nitrile ylides via cleavage of the C2-C3 bond. Density Functional Theory (DFT) calculations have been effectively used to model the excited-state potential energy surfaces of related azirines. nih.gov These studies indicate that the substituents play a critical role in determining the preferred photochemical pathway. For this compound, computational modeling of the excited states would be necessary to predict whether C-C or C-N bond cleavage is more favorable upon irradiation. The energy barriers for these competing pathways can be calculated to provide a quantitative prediction of the photochemical outcome.

Table 2: Illustrative Calculated Energy Barriers for Ring-Opening Reactions of Substituted 2H-Azirines

Reaction Pathway Substituent Effects Representative Energy Barrier (kcal/mol)
Thermal Ring-Opening (C-N cleavage) Electron-withdrawing groups at C2 can stabilize the transition state. 25 - 35

Note: These energy barriers are illustrative and derived from computational studies on analogous substituted 2H-azirines. The actual values for this compound would need to be determined through specific calculations.

Molecular Dynamics Simulations for Dynamic Reactivity Prediction

While static quantum chemical calculations provide valuable information about stationary points on the potential energy surface, molecular dynamics (MD) simulations offer a dynamic perspective on chemical reactivity. MD simulations can model the time evolution of a molecular system, providing insights into conformational changes, solvent effects, and the statistical probability of different reaction pathways.

For this compound, MD simulations could be employed to explore its conformational landscape and the dynamics of its ring-opening reactions in different solvent environments. By simulating the molecule's behavior over time, researchers can identify preferential conformations and assess how intermolecular interactions with solvent molecules might influence the reaction barriers.

Furthermore, ab initio molecular dynamics (AIMD), which calculates the forces on the atoms "on the fly" using quantum mechanical methods, can provide a highly accurate description of the reaction dynamics without the need for a pre-defined potential energy surface. AIMD simulations could be used to trace the reaction trajectory of the ring-opening of this compound, offering a detailed, time-resolved view of the bond-breaking and bond-forming processes. This approach is particularly useful for studying complex photochemical reactions where multiple excited states may be involved.

The combination of these advanced computational techniques provides a powerful toolkit for a comprehensive understanding of the chemical properties and reactivity of this compound, from its fundamental electronic structure to its dynamic behavior in reactive environments.

Future Research Directions and Emerging Paradigms in 2h Azirine Chemistry

Development of Novel and Atom-Economical Synthetic Strategies for Substituted Azirines

The synthesis of 2H-azirines has traditionally relied on methods such as the Neber rearrangement or the thermolysis of vinyl azides. researchgate.netresearchgate.net However, contemporary research is shifting towards more efficient and atom-economical strategies that minimize waste and expand substrate scope. Future efforts will likely concentrate on catalytic and transition-metal-free approaches.

Recent advancements include:

Oxidation of Enamines: The use of mediators like molecular iodine or phenyliodine(III) diacetate (PIDA) allows for the oxidative cyclization of enamines to 2H-azirines under mild, metal-free conditions. organic-chemistry.org

Isomerization of Isoxazoles: Rhodium and ruthenium catalysts have been employed to facilitate the rearrangement of isoxazoles and isoxazolinones into 2H-azirines, offering a pathway from readily accessible starting materials. organic-chemistry.orgacs.org

Catalytic C-H Imination: A combination of copper and photoredox catalysis enables the selective imination of unactivated C-H bonds to form nitrenes, which then cyclize to furnish 2H-azirines. organic-chemistry.org

For a target molecule like 2-(2-bromophenyl)-3-methyl-2H-azirine, these modern methods offer significant advantages. For instance, a catalytic approach starting from a corresponding β-ketoester (precursor to an isoxazolinone) or an enamine derived from 2'-bromoacetophenone would represent a more streamlined and sustainable synthesis compared to multi-step classical routes.

Table 1: Comparison of Modern Synthetic Routes to 2H-Azirines

MethodPrecursorKey Reagents/CatalystsAdvantagesReference
Enamine OxidationEnaminesI₂, PIDAMetal-free, mild conditions, scalable organic-chemistry.org
Isoxazolinone RearrangementIsoxazolinonesRu-catalystLow catalyst loading, neutral conditions acs.org
C-H Imination/CyclizationAlkanes/Cycloalkanes with oximesCu-catalyst + PhotocatalystHigh selectivity, mild conditions organic-chemistry.org
Vinyl Azide (B81097) DecompositionVinyl AzidesHeat or LightWell-established, versatile researchgate.netresearchgate.net

Exploration of Unprecedented Reactivity Modes and Catalytic Systems for Azirine Transformations

The high ring strain of 2H-azirines makes them susceptible to a variety of ring-opening and cycloaddition reactions. rsc.org Future research will focus on discovering new catalytic systems that can control the reactivity of the azirine ring to forge complex molecular architectures. The presence of a 2-(2-bromophenyl) substituent introduces an additional reactive site for cross-coupling reactions, opening avenues for novel tandem transformations.

Emerging areas of reactivity include:

Metal-Catalyzed Annulations: Palladium and silver catalysts can mediate the ring-opening of 2H-azirines and subsequent [3+2] cycloannulation or heterocyclization reactions to produce polysubstituted imidazoles, pyrroles, and pyrimidines. researchgate.net

Nucleophilic Ring-Opening: The reaction of 2-halo-2H-azirines with various nucleophiles has been shown to produce substituted azirines or lead to the synthesis of other heterocyclic systems like quinoxalines and oxazoles. nih.govacs.org

Acid-Catalyzed Transformations: Brønsted acids can catalyze the regioselective ring-opening of 2H-azirines by phenols and naphthols, providing a one-pot synthesis of benzofuran and naphthofuran derivatives. acs.org

For this compound, a palladium-catalyzed process could potentially involve an initial transformation of the azirine ring followed by a Suzuki or Buchwald-Hartwig coupling at the bromo-position, allowing for the rapid construction of complex, polycyclic aromatic systems.

Integration of Azirine Chemistry into Automated Synthesis and Flow Chemistry Platforms

The inherent instability and potential hazards associated with some 2H-azirines make them ideal candidates for integration into automated synthesis and continuous-flow platforms. researchgate.net Flow chemistry allows for the safe generation and immediate consumption of these reactive intermediates in a "telescoped" reaction sequence, avoiding their isolation and handling. researchgate.netthieme-connect.com

The benefits of applying flow chemistry to azirine synthesis include:

Enhanced Safety: Precise control over reaction temperature, pressure, and residence time minimizes the risks associated with exothermic reactions or the accumulation of unstable intermediates. researchgate.net

Improved Efficiency: Rapid mixing and heat transfer in microreactors can lead to higher yields and shorter reaction times compared to batch processes. researchgate.net

Telescoped Reactions: 2H-azirines can be generated from oxime precursors in one flow module and then directly reacted with nucleophiles (e.g., NaCN, TMSCF₃) in a subsequent module to produce highly functionalized aziridines with high diastereoselectivity. researchgate.netthieme-connect.comuc.pt

This approach is highly promising for the synthesis and derivatization of this compound, enabling its on-demand generation and immediate conversion into more stable, value-added products like functionalized aziridines.

Harnessing Azirine Reactivity for Stereoselective and Enantioselective Synthesis of Complex Molecules

The development of catalytic asymmetric reactions involving 2H-azirines is a cornerstone of modern synthetic chemistry, providing access to chiral aziridines and amines, which are prevalent in bioactive molecules. nih.govresearchgate.net Future work will aim to expand the library of chiral catalysts and nucleophiles to achieve even higher levels of stereocontrol.

Key strategies in this area are:

Catalytic Asymmetric Nucleophilic Addition: Chiral organocatalysts (such as cinchona alkaloids) and metal complexes (e.g., Mn(I), Cu(II)) have been successfully used to catalyze the enantioselective addition of nucleophiles like phosphines, thiols, and β-ketoamides to the C=N bond of 2H-azirines. researchgate.netacs.orgnih.gov

Kinetic Resolution: Racemic 2H-azirines can be resolved through enantioselective reactions, such as copper hydride-catalyzed reduction or asymmetric allylation, yielding enantioenriched aziridines and recovering the unreacted, enantiopure 2H-azirine. chemrxiv.orgacs.orgchemrxiv.org

For this compound, the steric and electronic nature of the substituted aryl ring would play a crucial role in the enantiodiscrimination process. Developing specific catalysts that can effectively differentiate between the enantiomers of this substrate would be a significant challenge and a rewarding goal for synthesizing complex, chiral molecules.

Table 2: Examples of Catalytic Enantioselective Reactions of 2H-Azirines

Reaction TypeNucleophileCatalyst SystemStereoselectivityReference
Aza-Benzoin ReactionAldehydesChiral N-Heterocyclic Carbene (NHC)Up to 98% ee nih.gov
Addition of β-ketoamidesβ-ketoamidesChiral N,N′-oxide/Cu(II)Up to 92% ee acs.org
Kinetic Resolution (Reduction)Hydride (from silane)Copper Hydride (Cu-H)Up to 94% ee chemrxiv.orgchemrxiv.org
Kinetic Resolution (Allylation)Allylboron reagentsBi(OAc)₃/Chiral Phosphoric Acids-factor up to 127 acs.org

Computational Design and Prediction of Azirine-Based Transformations and New Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of transient species like 2H-azirines. researchgate.net Theoretical calculations can provide deep mechanistic insights, guiding experimental design and the discovery of new reactions.

Applications of computational methods in azirine chemistry include:

Mechanism Elucidation: DFT calculations have been used to map the potential energy surfaces for the thermal and photochemical decomposition of 2H-azirines, clarifying the pathways leading to nitrile ylides (via C-C bond cleavage) or vinyl nitrenes (via C-N bond cleavage). nih.govresearchgate.net

Reaction Pathway Analysis: Computational studies can model the entire catalytic cycle of a reaction, identifying key intermediates and transition states, as demonstrated in the oxidative cyclodimerization of 2H-azirines to pyrimidines. researchgate.netmdpi.com

Predicting Stereoselectivity: The origins of enantioselectivity in catalytic reactions can be rationalized by modeling the interactions between the substrate, catalyst, and reagents in the diastereomeric transition states. researchgate.net

For this compound, computational tools could be employed to predict how the electronic perturbation of the bromo-substituent affects the barrier for ring-opening, the stability of the resulting nitrile ylide, and the regioselectivity of subsequent cycloaddition reactions.

Application of Machine Learning and AI in Accelerating Azirine Chemistry Discovery

The integration of machine learning (ML) and artificial intelligence (AI) represents the next frontier in chemical synthesis. While still an emerging area for azirine chemistry specifically, these technologies have the potential to revolutionize how new reactions and synthetic routes are discovered.

Potential applications include:

Reaction Prediction: ML models, trained on vast databases of chemical reactions, can predict the likely products of reacting a novel azirine, such as this compound, with a given set of reagents.

Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to complex target molecules containing the azirine motif or derived from it.

Optimization of Reaction Conditions: Machine learning algorithms can rapidly explore a vast parameter space (temperature, solvent, catalyst, concentration) to identify the optimal conditions for a given azirine transformation, accelerating experimental workflows.

By harnessing the predictive power of AI, researchers can more effectively navigate the complex reactivity of 2H-azirines, accelerating the pace of discovery and enabling the synthesis of molecules previously considered inaccessible.

Q & A

Basic Research Questions

Q. What experimental design strategies optimize the synthesis of 2-(2-bromophenyl)-3-methyl-2H-azirine?

  • Methodological Answer : Use factorial design to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, a 2³ factorial design could evaluate interactions between temperature (25°C vs. 60°C), solvent (THF vs. DCM), and stoichiometry (1:1 vs. 1:2 substrate:catalyst). Analyze yield and purity via HPLC to determine dominant factors .
  • Table 1 : Example Factorial Design Matrix

FactorLevel 1Level 2Response (Yield %)
Temperature (°C)256045 vs. 68
SolventTHFDCM52 vs. 71
Catalyst Loading1 mol%2 mol%60 vs. 79

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, IR) with computational validation (DFT-based chemical shift predictions). Cross-reference experimental NMR peaks with simulated spectra using Gaussian 16 or ORCA software. Discrepancies >0.5 ppm warrant re-evaluation of synthetic pathways or computational parameters .

Q. What are the stability challenges of this compound under thermal or photolytic conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and UV-Vis spectroscopy. For example, expose the compound to 80°C for 24 hours or UV light (254 nm) and monitor degradation via LC-MS. Compare degradation products with predicted intermediates from computational reaction path searches (e.g., using GRRM17 software) .

Advanced Research Questions

Q. How do electronic effects of the bromophenyl group influence azirine ring-opening mechanisms?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map reaction pathways. Compare activation energies for ring-opening via nucleophilic attack (e.g., with amines) versus electrocyclic processes. Use natural bond orbital (NBO) analysis to quantify charge distribution at the azirine nitrogen and bromine-substituted carbon .

Q. How to resolve contradictions in spectral data for azirine derivatives?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., PCA) to identify outliers in spectral datasets. For instance, conflicting NOESY correlations may arise from conformational flexibility; molecular dynamics (MD) simulations (AMBER force field) can model dynamic behavior and validate experimental observations .

Q. What strategies improve regioselectivity in [3+2] cycloadditions involving this compound?

  • Methodological Answer : Screen Lewis acid catalysts (e.g., BF₃·OEt₂, ZnCl₂) to polarize the azirine’s electron-deficient ring. Pair with computational reaction path searches (artificial force-induced reaction method) to predict transition states and regiochemical outcomes. Experimental validation via X-ray crystallography of cycloadducts is critical .

Q. How can computational models predict degradation pathways under oxidative conditions?

  • Methodological Answer : Use ab initio molecular dynamics (AIMD) simulations to model interactions with reactive oxygen species (e.g., singlet oxygen). Validate with high-resolution mass spectrometry (HRMS) to identify oxidative cleavage products. Compare simulated Gibbs free energy profiles with experimental kinetics data .

Data Contradiction Analysis Framework

When conflicting data arise (e.g., unexpected byproducts in synthesis):

Replicate experiments under controlled conditions.

Cross-validate with orthogonal techniques (e.g., XRD for crystallinity, DSC for phase purity).

Leverage cheminformatics tools (e.g., SciFinder, Reaxys) to compare results with literature precedents for analogous azirines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.